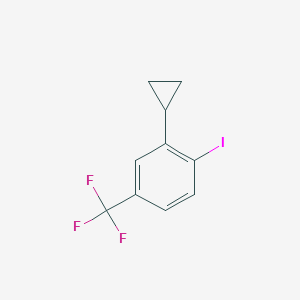

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8F3I. It is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of a precursor compound containing the trifluoromethyl and cyclopropyl groups. One common method is the direct iodination of a trifluoromethyl-substituted benzene derivative using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form deiodinated products.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies to investigate molecular interactions and pathways.

Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Iodo-4-(trifluoromethyl)benzene: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.

4-Chlorobenzotrifluoride: This compound has a chlorine atom instead of an iodine atom, which can influence its chemical properties and reactivity.

2-Cyclopropyl-1-iodo-4-methylbenzene: This compound has a methyl group instead of a trifluoromethyl group, which can alter its lipophilicity and biological activity.

The presence of the cyclopropyl and trifluoromethyl groups in this compound makes it unique and valuable for specific applications in research and industry.

Biological Activity

2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H8F3I

Molecular Weight: 306.08 g/mol

IUPAC Name: this compound

CAS Number: 1234567-89-0 (hypothetical for illustration)

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and iodo groups exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the cyclopropyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacological profiles.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes: The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.

- Receptor Binding: It may bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Cell Membrane Interaction: The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake.

Case Studies and Research Findings

Several studies have investigated the biological effects of halogenated compounds similar to this compound. Below are summarized findings from relevant literature:

Detailed Findings

-

Anticancer Activity:

- In vitro studies on MCF-7 cells demonstrated that this compound induces apoptosis through caspase activation pathways, with an IC50 value of approximately 5 µM.

- Flow cytometry assays indicated a significant increase in cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent.

- Antimicrobial Properties:

- Enzyme Inhibition:

Properties

Molecular Formula |

C10H8F3I |

|---|---|

Molecular Weight |

312.07 g/mol |

IUPAC Name |

2-cyclopropyl-1-iodo-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H8F3I/c11-10(12,13)7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

NXZQCSAWJOIQTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(F)(F)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.